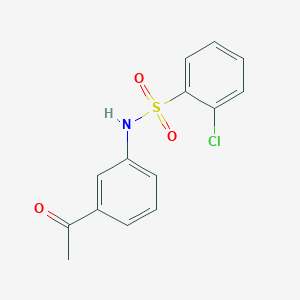

N-(3-乙酰苯基)-2-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are often synthesized via condensation reactions . For instance, the intermediate N-(3-acetylphenyl)-2-chloroacetamide was synthesized and then condensed with various hydroxyl-substituted benzoic acids .Chemical Reactions Analysis

Isocyanates, which are structurally similar to “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide”, are known to be reactive towards a variety of nucleophiles, including alcohols, amines, and even water . They are usually produced from amines by phosgenation .科学研究应用

合成与结构分析

N-(3-乙酰苯基)-2-氯苯磺酰胺及其衍生物主要研究其合成方法和结构特征。由(Kobkeatthawin 等人,2017)进行的一项研究详细阐述了一种高效的合成方法,并分析了类似化合物 N-(4-乙酰苯基)-4-氯苯磺酰胺的晶体结构。另一项研究重点关注苯磺酰胺衍生物的合成和分子结构,突出了其潜在的药用应用(Siddiqui 等人,2008)。

生物学和药理学筛选

多项研究探索了 N-(3-乙酰苯基)-2-氯苯磺酰胺衍生物的生物学潜力。(Aziz-ur-Rehman 等人,2014) 合成了各种衍生物并筛选了它们的抗菌和酶抑制潜力。类似地,(Abbasi 等人,2016) 对新型苯磺酰胺衍生物进行了抗菌、α-葡萄糖苷酶抑制和溶血研究。

化学反应性和相互作用研究

磺酰胺衍生物在各种条件下的反应性是另一个感兴趣的领域。例如,(Ebrahimi 等人,2015) 开发了 N-酰基-N-(4-氯苯基)-4-硝基苯磺酰胺作为化学选择性 N-酰化试剂。此外,(Dohmori,1964) 研究了 N-乙酰乙酰基-对甲基磺酰基苯磺酰胺的重排反应。

在抗肿瘤活性中的应用

这些化合物的一个重要应用是抗肿瘤活性研究。(Sławiński 等人,2006) 合成了新型 2-苄硫基-4-氯苯磺酰胺衍生物,并评估了它们的体外抗肿瘤活性。

溶解度和热力学

还探索了这些化合物在各种溶剂中的溶解度和热力学性质。例如,(Wu & Li,2020) 研究了 2-氯苯磺酰胺在不同溶剂中的溶解度,为反应和结晶过程提供了有价值的数据。

未来方向

While specific future directions for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are being investigated for their potential in various applications. For instance, ongoing trials are investigating the combination of Inotuzumab with other agents in the relapse setting and the addition of Inotuzumab to frontline therapy . Another study has developed a new efficient method for the synthesis of isothiocyanates, which could be exploited for the generation of new compounds .

作用机制

Target of Action

It’s known that sulfonamide compounds, such as this one, often target enzymes or receptors in the body, disrupting their normal function .

Mode of Action

Sulfonamides typically act by inhibiting enzymes or receptors, thereby disrupting the normal biochemical processes in the body . The compound may also undergo reactions with other molecules, forming new compounds .

Biochemical Pathways

It’s known that sulfonamides can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The properties of sulfonamides generally depend on their chemical structure and can vary widely .

Result of Action

The effects of sulfonamides can range from inhibiting cell growth to causing cell death, depending on their specific targets .

Action Environment

The action, efficacy, and stability of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature .

属性

IUPAC Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-5-4-6-12(9-11)16-20(18,19)14-8-3-2-7-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPYQIGKCVOPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)

![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)